molecular formula C21H18N6O4S B2428383 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 896319-94-1

2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B2428383
CAS No.: 896319-94-1
M. Wt: 450.47
InChI Key: UIVZSLLJXZAZQH-UHFFFAOYSA-N
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Description

2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a pyrrole ring, a triazole ring, and a nitrophenyl group

Properties

IUPAC Name

2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O4S/c1-31-18-6-4-5-15(13-18)20-23-24-21(26(20)25-11-2-3-12-25)32-14-19(28)22-16-7-9-17(10-8-16)27(29)30/h2-13H,14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVZSLLJXZAZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the 1,2,4-triazole ring. This can be achieved by reacting 3-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.

    Introduction of the Pyrrole Ring: The next step involves the introduction of the pyrrole ring. This can be done by reacting the triazole intermediate with pyrrole in the presence of a suitable catalyst.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is introduced by reacting the triazole-pyrrole intermediate with a thiol reagent, such as thiourea, under basic conditions.

    Acetylation: The final step involves the acetylation of the intermediate with acetic anhydride and 4-nitroaniline to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl or nitrophenyl groups, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halides, amines, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Overview

This compound features several significant structural components:

  • Triazole Ring : Known for its diverse biological activities, particularly in antifungal and anticancer applications.
  • Pyrrole Ring : Enhances reactivity and biological interactions.
  • Methoxyphenyl and Nitrophenyl Groups : Contribute to the overall pharmacological profile and influence solubility and binding affinity.

The molecular formula is C23H21N5O3SC_{23}H_{21}N_{5}O_{3}S with a molecular weight of approximately 447.5 g/mol.

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against various strains of bacteria and fungi. The triazole derivatives are recognized for their efficacy in inhibiting microbial growth due to their ability to interfere with cell membrane synthesis and function.

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Level
This compound31.25Strong
Standard Antibiotics (e.g., Ampicillin)15Moderate

Enzyme Inhibition

Recent studies indicate that this compound can inhibit key enzymes involved in metabolic pathways:

  • Dihydrofolate Reductase (DHFR) : Critical for DNA synthesis; inhibition can lead to antiproliferative effects in cancer cells.
  • Enoyl ACP Reductase : Involved in fatty acid biosynthesis; inhibition can disrupt lipid metabolism in pathogenic bacteria.

Molecular docking studies have revealed strong binding interactions with these enzymes, suggesting a potential mechanism of action through competitive inhibition at active sites.

Anticancer Potential

Preliminary evaluations have shown that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference Compound
MCF-7 (Breast Cancer)12.5Doxorubicin
A549 (Lung Cancer)10.0Doxorubicin

These results suggest that the compound may be effective in targeting specific cancer types, warranting further investigation into its mechanisms and potential therapeutic applications.

Study 1: Antibacterial Activity

In vitro tests demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study compared the compound's MIC values against standard antibiotics, highlighting its potential as an alternative treatment for resistant bacterial strains.

Study 2: Anticancer Efficacy

A series of experiments were conducted on various cancer cell lines to evaluate the cytotoxicity of the compound. The results indicated that it could inhibit cell proliferation effectively, especially in breast and lung cancer models, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the triazole and pyrrole rings suggests potential interactions with nucleic acids or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N5O3SC_{22}H_{21}N_{5}O_{3}S with a molecular weight of 435.5 g/mol. Its structure includes a triazole ring, a pyrrole ring, and methoxy and nitrophenyl substituents, which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H21N5O3S
Molecular Weight435.5 g/mol
IUPAC NameThis compound
SMILESCOc1ccc(NC(=O)CSc2nnc(-c3cccc(OC)c3)n2-n2cccc2)cc1

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and aldehydes.
  • Introduction of the Pyrrole Ring : Accomplished via condensation reactions with pyrrole derivatives.
  • Attachment of Functional Groups : The methoxyphenyl and nitrophenyl groups are introduced through nucleophilic substitution reactions.
  • Final Coupling : The triazole derivative is coupled with N-(4-nitrophenyl)acetamide under specific conditions to yield the final product.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa .

The mechanism involves the inhibition of DNA synthesis and the disruption of cell wall integrity due to the formation of reactive intermediates .

Anti-inflammatory Activity

The compound has also been studied for its potential as an anti-inflammatory agent. It appears to inhibit cyclooxygenase enzymes (COX), particularly COX-II, which plays a significant role in inflammation pathways. The selectivity towards COX-II over COX-I suggests a lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Case Study on Antibacterial Efficacy : A study evaluated various triazole derivatives against resistant strains of bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
  • Anti-inflammatory Efficacy in Animal Models : In vivo studies demonstrated that administration of triazole derivatives led to significant reductions in inflammation markers in animal models of arthritis, suggesting their potential for treating inflammatory diseases .

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